molecular formula C₁₄H₁₉ClO₂ B1144637 1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one CAS No. 1539797-51-7

1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one

Cat. No.: B1144637
CAS No.: 1539797-51-7
M. Wt: 254.75
InChI Key:
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Description

1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one is an organic compound with a complex structure, characterized by the presence of a chloro and methoxy group attached to a phenyl ring, and a dimethylpentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-chloro-3-methoxybenzene with 4,4-dimethylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Ceric ammonium nitrate in acetonitrile.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one.

    Reduction: 1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentanol.

    Substitution: 1-(4-(Substituted amino)-3-methoxyphenyl)-4,4-dimethylpentan-3-one.

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 1-(4-Chloro-3-methoxyphenyl)ethanone
  • 1-(4-Chloro-3-methoxyphenyl)propan-1-one
  • 1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone

Comparison: 1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one is unique due to its specific structural features, such as the dimethylpentanone moiety, which can impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5,7,9H,6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKWDPPQXGVLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC1=CC(=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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